molecular formula C16H16F3N3O3 B2411818 N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034420-62-5

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2411818
CAS No.: 2034420-62-5
M. Wt: 355.317
InChI Key: BLBKPGGQPXLLIJ-UHFFFAOYSA-N
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Description

The compound “N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide” is a complex organic molecule. It contains several functional groups, including a tetrahydro-2H-pyran ring, a 1,2,4-oxadiazole ring, a trifluoromethyl group, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydro-2H-pyran ring is a six-membered ring with one oxygen atom, and the 1,2,4-oxadiazole is a five-membered ring with two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is known to be quite reactive and is often involved in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For example, the trifluoromethyl group is known to significantly influence the properties of the compounds it’s part of .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Research has highlighted the synthesis and evaluation of derivatives structurally related to N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide for their antimicrobial properties. For example, derivatives have been shown to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis, with some compounds demonstrating promising lead molecule characteristics due to their minimal inhibitory concentration (MIC) values and lack of toxicity against normal cell lines, indicating potential for further drug development (Nayak et al., 2016). Similar studies have synthesized and tested compounds for antimicrobial activity, including against bacterial and fungal strains, showcasing the potential of these derivatives in addressing various infectious diseases (Pandya et al., 2019).

Anticancer Activity

Another significant area of research involves evaluating the anticancer properties of derivatives. Studies have designed and synthesized novel benzamide-based derivatives showing remarkable activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives have been found to exhibit higher anticancer activities than reference drugs, highlighting the potential of these compounds in oncological research and therapy (Ravinaik et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a pharmaceutical, its mechanism of action would depend on the biological target it’s designed to interact with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it’s handled and used .

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of initial studies on its properties and effects .

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3/c17-16(18,19)12-4-2-1-3-11(12)15(23)20-9-13-21-14(22-25-13)10-5-7-24-8-6-10/h1-4,10H,5-9H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBKPGGQPXLLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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